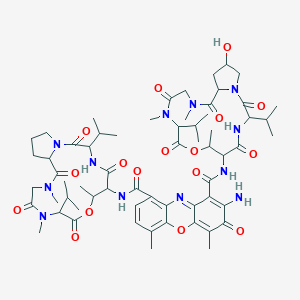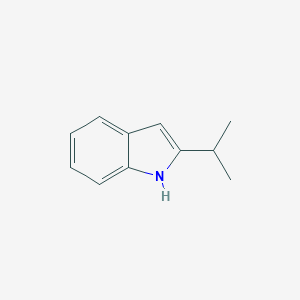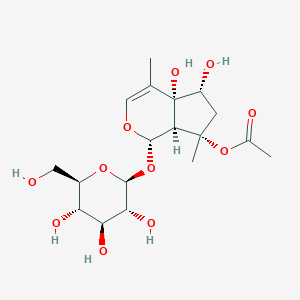
Lamioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamioside is a naturally occurring compound that has been found in various plants. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Iridoid Glucosides from Lamium amplexicaule
Lamioside, along with other iridoid glucosides like lamalbid, shanzhiside methyl ester, and barlerin, has been isolated from the whole plant of Lamium amplexicaule L. This study by Kobayashi et al. (1986) delves into the structural analysis of these compounds, particularly focusing on their conformations in solution as deduced from proton nuclear magnetic resonance spectral analyses (Kobayashi, Mima, Kihara, & Imakura, 1986).
Immunomodulatory Properties of Achyrocline satureioides
Cosentino et al. (2008) investigated the immunomodulatory effects of Achyrocline satureioides (Lam.) D.C., a South American medicinal herb. This study explored the in vitro effects of this herb's infusion on human peripheral blood mononuclear cells (PBMCs) and polymorphonuclear leukocytes (PMNs), providing insights into its anti-inflammatory potential and its traditional use as an anti-inflammatory agent in various disease conditions (Cosentino et al., 2008).
Hepatoprotective Activity of Achyrocline satureioides(Lam) D. C.
The study by Kadarian et al. (2002) highlights the hepatoprotective and choleretic activities of Achyrocline satureioides(Lam) D. C. (Asteraceae), used in folk medicine for gastrointestinal and hepatic disorders. The research demonstrates the effectiveness of its aqueous extract in inhibiting liver damage in a bromobenzene-induced hepatotoxicity model in mice, supporting its use as a hepatoprotective and digestive agent (Kadarian et al., 2002).
Achyrocline satureioides (Lam.) D.C. Hydroalcoholic Extract Inhibits Neutrophil Functions
Barioni et al. (2013) studied the effects of Achyrocline satureioides (Lam.) D.C.'s hydroalcoholic extract on neutrophil trafficking into inflamed tissue. Their findings indicate that the extract reduces neutrophil influx and secretion of inflammatory mediators, highlighting its potential in modulating neutrophil functions related to the innate immune response (Barioni et al., 2013).
IRIDOID GLUCOSIDES OF SPECIES OF LAMIUM AND SOME RELATED GENERA
Adema (1968) explored the presence of iridoid glucosides, including lamioside, in species of Lamium and related genera. The study paper chromatographically analyzed these species, highlighting the occurrence and characteristics of these compounds across various species (Adema, 1968).
Effects of Exposure to Ethanolic Extract from Achyrocline satureioides (Lam.) D.C. Flowers
Maciel et al. (2019) investigated the effects of an ethanolic extract of Achyrocline satureioides (LAM) D.C. flowers on reproductive and developmental parameters in Wistar rats. This study sheds light on the potential impact of this extract on the male reproductive system and developmental aspects in offspring, contributing to understanding its pharmacological profile (Maciel et al., 2019).
Propriétés
Numéro CAS |
19228-19-4 |
|---|---|
Nom du produit |
Lamioside |
Formule moléculaire |
C18H28O11 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
[(1S,4aR,5R,7S,7aS)-4a,5-dihydroxy-4,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate |
InChI |
InChI=1S/C18H28O11/c1-7-6-26-16(28-15-13(24)12(23)11(22)9(5-19)27-15)14-17(3,29-8(2)20)4-10(21)18(7,14)25/h6,9-16,19,21-25H,4-5H2,1-3H3/t9-,10-,11-,12+,13-,14-,15+,16+,17+,18-/m1/s1 |
Clé InChI |
KPUSIQDGYABESP-CJHMEAONSA-N |
SMILES isomérique |
CC1=CO[C@H]([C@H]2[C@@]1([C@@H](C[C@]2(C)OC(=O)C)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1=COC(C2C1(C(CC2(C)OC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canonique |
CC1=COC(C2C1(C(CC2(C)OC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



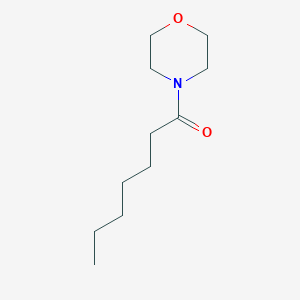
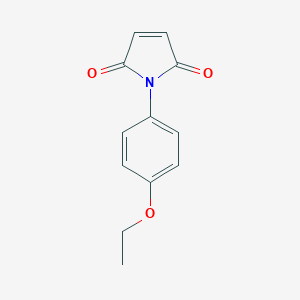
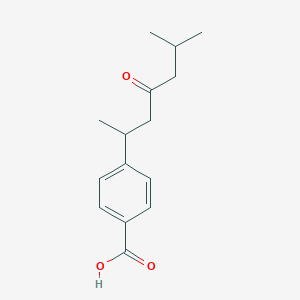
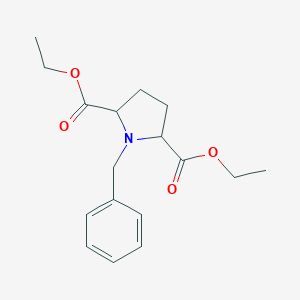
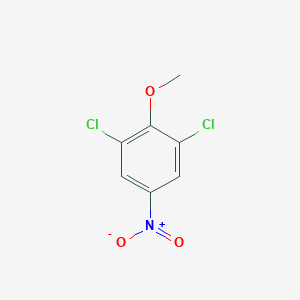
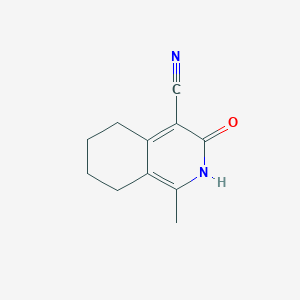
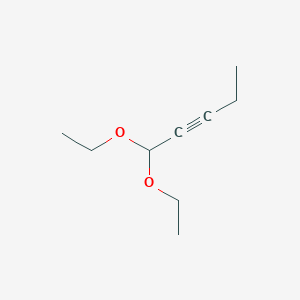
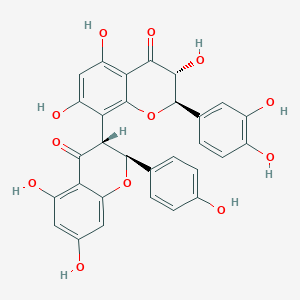
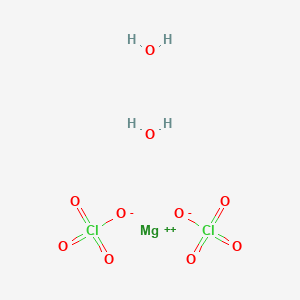
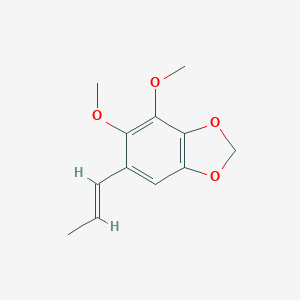
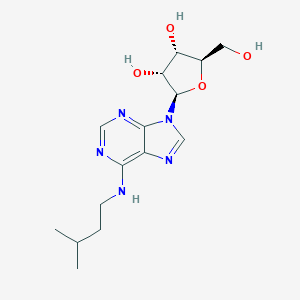
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
